3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione
CAS No.: 2093388-45-3
Cat. No.: VC4893836
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4
* For research use only. Not for human or veterinary use.
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione - 2093388-45-3](/images/structure/VC4893836.png)
Specification
CAS No. | 2093388-45-3 |
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Molecular Formula | C18H23N3O3 |
Molecular Weight | 329.4 |
IUPAC Name | 3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Standard InChI | InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |
Standard InChI Key | ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The compound’s systematic IUPAC name, 3-[4-(5-aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione, reflects its bipartite structure:
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Piperidine-2,6-dione core: A six-membered lactam ring with ketone groups at positions 2 and 6.
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1-Oxoisoindolin-2-yl substituent: A bicyclic system fused to the piperidine core at position 3.
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4-(5-Aminopentyl) side chain: A five-carbon alkyl chain terminating in a primary amine group, appended to the isoindolinone’s 4-position.
Table 1: Key Chemical Properties
The hydrochloride salt form (CAS 2595367-27-2) is commonly used to improve solubility and stability in biological assays .
Structural Analogues and Derivatives
This compound belongs to a broader class of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, which include:
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Lenalidomide: Lacks the 5-aminopentyl chain, featuring a 4-amino substituent instead .
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Pomalidomide: Contains a 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione scaffold .
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3-(5-Aminomethyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A shorter-chain analogue with a methylamine group .
The elongated 5-aminopentyl side chain in 3-[4-(5-aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione confers enhanced binding to cereblon, a ubiquitin E3 ligase adaptor protein, enabling selective degradation of neosubstrates like IKZF1/3 .
Pharmacological Applications and Mechanisms
Cereblon-Mediated Targeted Protein Degradation
The compound acts as a molecular glue or PROTAC linker by recruiting cereblon to ubiquitinate and degrade disease-relevant proteins . Key mechanistic insights include:
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Ternary complex formation: The piperidine-2,6-dione core binds cereblon’s β-hairpin loop, while the 5-aminopentyl side chain stabilizes interactions with neosubstrates .
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Ubiquitination cascade: Cereblon’s E3 ligase activity tags proteins like IKZF1/3 with ubiquitin, marking them for proteasomal degradation .
Table 2: Degradation Targets and Therapeutic Implications
PROTAC Design and Optimization
In PROTACs, this compound serves as a CRBN-recruiting ligand conjugated to a target-binding moiety (e.g., kinase inhibitor). For example:
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BRD4-PROTAC: Links 3-[4-(5-aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione to a BET bromodomain inhibitor, achieving BRD4 degradation at picomolar concentrations .
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CDK4/6-PROTAC: Demonstrates antitumor activity in breast cancer models by degrading CDK4/6 cyclin-dependent kinases .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves:
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Lenalidomide functionalization: Introducing the 5-aminopentyl chain via nucleophilic substitution or reductive amination .
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Salt formation: Reacting the free base with hydrochloric acid to improve crystallinity .
A representative protocol from patent literature (WO2020165834A1) involves:
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Step 1: Coupling 4-bromo-1-oxoisoindoline with a protected 5-aminopentyl Grignard reagent.
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Step 2: Deprotection of the amine group under acidic conditions .
Physicochemical Profiling
Preclinical and Clinical Development
In Vitro and In Vivo Efficacy
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